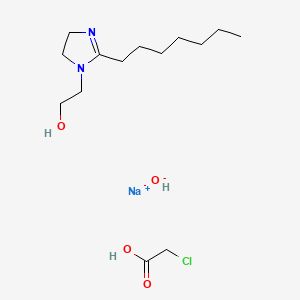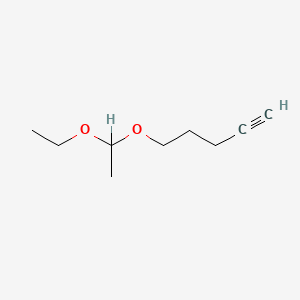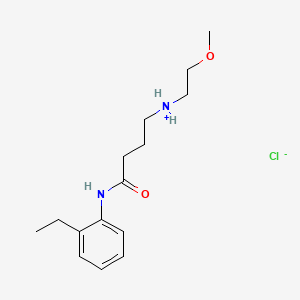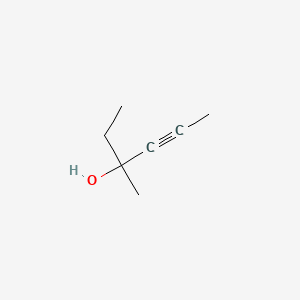
3-Methyl-4-hexyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-hexyn-3-ol is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond, making it an alkyne alcohol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-4-hexyn-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of propargyl alcohol with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl group of acetone, followed by protonation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the addition of acetylene to ketones, resulting in the formation of alkyne alcohols .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The triple bond can be reduced to a double bond or a single bond, resulting in the formation of alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
3-Methyl-4-hexyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-hexyn-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hexyn-3-ol: Similar structure but lacks the methyl group at the third carbon.
3-Methyl-1-pentyn-3-ol: Similar structure but with a different position of the triple bond.
2-Methyl-3-butyn-2-ol: Similar structure but with a shorter carbon chain.
Uniqueness
3-Methyl-4-hexyn-3-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which imparts distinct chemical reactivity and biological activity. Its specific arrangement of atoms allows for unique interactions with other molecules, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
6320-68-9 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h8H,5H2,1-3H3 |
Clé InChI |
VLRDHNINMBNPDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


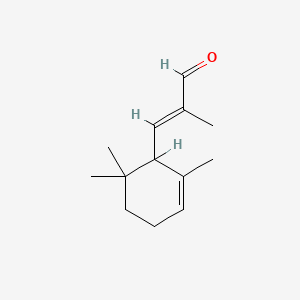
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
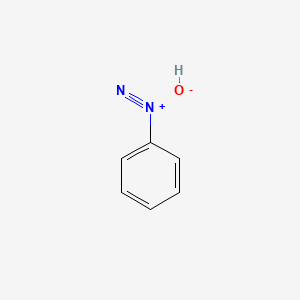
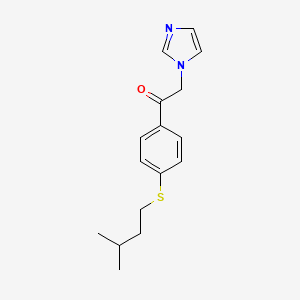

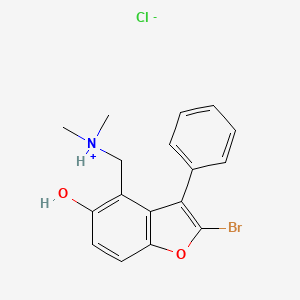
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
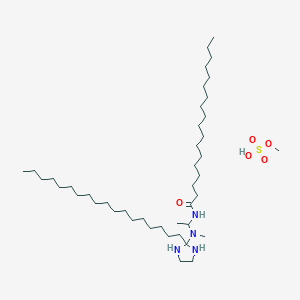
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
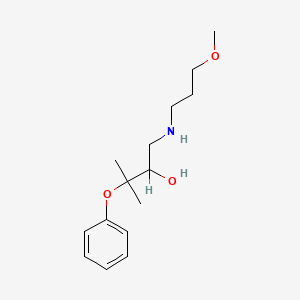
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
